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Compound of Interest

Compound Name: Procyanidin B8

Cat. No.: B153742 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of Procyanidin B8 extraction efficiency from various natural

sources. This document outlines detailed experimental protocols, presents quantitative data in

a clear, tabular format, and visualizes a key signaling pathway influenced by procyanidins.

Procyanidin B8, a B-type proanthocyanidin, is a phenolic compound found in various plants,

including acorns, blackberries, raspberries, cowberries, and grape seeds. As a bioactive

molecule, it has garnered interest for its potential therapeutic properties. Optimizing its

extraction is a critical step for research and development. This guide compares the extraction

of procyanidins from several sources, with a focus on Procyanidin B8 where data is available.

Comparative Extraction Efficiency of Procyanidins
While specific quantitative data for Procyanidin B8 is limited in publicly available literature, this

section provides a comparative overview of proanthocyanidin (PAC) and total procyanidin

yields from sources known to contain Procyanidin B8. This data serves as a valuable proxy for

understanding the potential extraction efficiency of Procyanidin B8 from these sources.
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Source
Cultivar/Var
iety

Extraction
Method

Key
Parameters

Procyanidin
Yield

Reference

Acorn Flour

(Quercus

robur)

Not Specified
Hot Water

Extraction

60 °C for 30

min

Procyanidin

B2: 2.05

mg/kg

[1]

Grape Seed
Mixed

Varieties

Ultrasound-

Assisted

Extraction

(UAE)

47% ethanol,

60 °C, 53 min

Total PACs:

26.6 mg

Catechin

Equivalents/g

Fresh Weight

[2]

Raspberry Not Specified

Ultrasound-

Assisted

Extraction

(UAE)

60% ethanol,

44 °C, 2 h,

450 W

Total

Proanthocyan

idins: 0.914%

[3]

Blackberry

Pomace
'Brzezina'

Microwave-

Assisted +

Ultrasound-

Assisted

Extraction

(MAE + UAE)

30:70

ethanol:water

Total

Flavonoids:

12.948

mg/mL of

extract

[4]

Blackberry

Pomace
'Orkan'

Microwave-

Assisted +

Ultrasound-

Assisted

Extraction

(MAE + UAE)

30:70

ethanol:water

Catechin:

2.146 mg/mL

of extract

[4]

Note: The data for acorn flour specifically quantifies Procyanidin B2, a closely related B-type

procyanidin, providing a direct insight into the extraction of this class of compounds from this

source. For other sources, total proanthocyanidin or flavonoid content is provided as an

indicator of extraction efficiency.

Detailed Experimental Protocols
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Hot Water Extraction of Bioactive Compounds from
Acorn Flour
This protocol is based on the methodology described for the extraction of bioactive compounds

from Quercus robur acorn flour.[1]

Sample Preparation: Commercially available dried and ground organic acorn flour is used.

Extraction Procedure:

Mix 20 g of acorn flour with 200 mL of water in a 1:10 (flour/water) ratio.

Conduct the extraction at 60 °C under magnetic stirring for 30 minutes.

After extraction, filter the solution through filter paper to remove solid materials.

Collect the liquid extract.

Freeze-dry the extract and store it at -20 °C in the dark until further analysis.

Quantification: The quantification of 36 bioactive compounds, including procyanidins, was

performed using High-Performance Liquid Chromatography-Electrospray Ionization-Mass

Spectrometry (HPLC-ESI-MS/MS). For analysis, 5 mg of the lyophilized extract is dissolved

in 5 mL of methanol, sonicated for 10 minutes, centrifuged, and filtered.[1]

Ultrasound-Assisted Extraction (UAE) of
Proanthocyanidins from Grape Seeds
This protocol is optimized for the extraction of proanthocyanidins (PACs) from grape seeds

using food-grade ethanol.[2]

Sample Preparation: Grape seeds are used for extraction.

Extraction Procedure:

Mix grape seeds with 47% aqueous ethanol in a 1:10 solid-to-solvent ratio (w/v).

Perform the extraction at 60 °C.
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Apply ultrasonication for 53 minutes.

Quantification: The yield of PACs is quantified by the methylcellulose precipitable tannin

assay. High-Performance Liquid Chromatography (HPLC) analysis is used to confirm the

presence of catechin, procyanidin B2, and other oligomeric and polymeric PACs.[2]

Ultrasound-Assisted Extraction (UAE) of
Proanthocyanidins from Raspberries
This protocol was optimized for the extraction of proanthocyanidins from raspberries using

response surface methodology.[3]

Sample Preparation: Raspberries are used as the starting material.

Extraction Procedure:

Use 60% ethanol as the extraction solvent.

Maintain a material-to-liquid ratio of 1:30.

Set the ultrasonic extraction temperature to 44 °C.

Apply ultrasonic power of 450 watts for 2 hours.

Quantification: The yield of proanthocyanidins is determined, and the antioxidant activities of

the separated proanthocyanidin fractions are evaluated.[3]

Microwave-Assisted and Ultrasound-Assisted Extraction
(MAE + UAE) of Phenolic Compounds from Blackberry
Pomace
This protocol describes a combined extraction method for obtaining phenolic compounds from

blackberry pomace.[4]

Sample Preparation: Blackberry pomace powder is used as the raw material.

Extraction Procedure:
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Mix 150 g of blackberry pomace powder with 2000 mL of a 30:70 ethanol:water solvent.

The specific parameters for the MAE and UAE steps (e.g., power, time, temperature)

would be optimized for maximal yield.

Quantification: Individual polyphenols, including catechins and total flavonoids, are identified

and quantified using High-Performance Liquid Chromatography (HPLC).[4]

Procyanidin B2 and B3 Inhibition of VEGF Signaling
Pathway
Procyanidins, including B-type dimers, have been shown to exert biological effects by

modulating various signaling pathways. One such pathway is the Vascular Endothelial Growth

Factor (VEGF) signaling cascade, which is crucial in angiogenesis (the formation of new blood

vessels). Procyanidins B2 and B3 have been demonstrated to mitigate osteoarthritis

pathogenesis, at least in part, by suppressing VEGF signaling.[5] The diagram below illustrates

the VEGF signaling pathway and the inhibitory action of Procyanidin B2 and B3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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